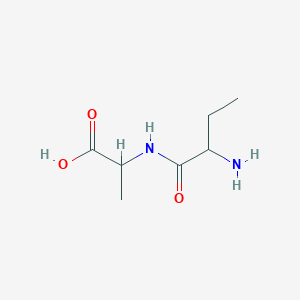
4-(2-Chlorophenyl)butane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chlorophenyl)butane-1,2-diol is an organic compound with the molecular formula C10H13ClO2 It consists of a butane backbone substituted with a chlorophenyl group and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)butane-1,2-diol typically involves the reaction of 2-chlorobenzaldehyde with butane-1,2-diol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or an acidic ion exchange resin. The reaction conditions often include heating the mixture to around 160°C under slightly above atmospheric pressure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Chlorophenyl)butane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 4-(2-chlorophenyl)butane-1,2-dione or 4-(2-chlorophenyl)butanoic acid.
Reduction: Formation of this compound or 4-(2-chlorophenyl)butane.
Substitution: Formation of 4-(2-hydroxyphenyl)butane-1,2-diol or 4-(2-aminophenyl)butane-1,2-diol.
Wissenschaftliche Forschungsanwendungen
4-(2-Chlorophenyl)butane-1,2-diol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Chlorophenyl)butane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Bromophenyl)butane-1,2-diol: Similar structure but with a bromine atom instead of chlorine.
4-(2-Fluorophenyl)butane-1,2-diol: Similar structure but with a fluorine atom instead of chlorine.
4-(2-Methylphenyl)butane-1,2-diol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
4-(2-Chlorophenyl)butane-1,2-diol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.
Eigenschaften
CAS-Nummer |
59363-19-8 |
|---|---|
Molekularformel |
C10H13ClO2 |
Molekulargewicht |
200.66 g/mol |
IUPAC-Name |
4-(2-chlorophenyl)butane-1,2-diol |
InChI |
InChI=1S/C10H13ClO2/c11-10-4-2-1-3-8(10)5-6-9(13)7-12/h1-4,9,12-13H,5-7H2 |
InChI-Schlüssel |
GUOXFXGVIWVZDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCC(CO)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,8-Diazaspiro[4.6]undecane](/img/structure/B13984529.png)







![Benzeneacetic acid, alpha-[[(5r)-4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-2,5-dihydro-2-oxo-1h-pyrrol-3-yl]oxy]-, methyl ester, (alphar)-](/img/structure/B13984586.png)




![(R)-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13984611.png)
